4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile 4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 821777-32-6
VCID: VC20270766
InChI: InChI=1S/C13H13F3N2/c1-8(9-2-3-9)18-11-5-4-10(7-17)12(6-11)13(14,15)16/h4-6,8-9,18H,2-3H2,1H3
SMILES:
Molecular Formula: C13H13F3N2
Molecular Weight: 254.25 g/mol

4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile

CAS No.: 821777-32-6

Cat. No.: VC20270766

Molecular Formula: C13H13F3N2

Molecular Weight: 254.25 g/mol

* For research use only. Not for human or veterinary use.

4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile - 821777-32-6

Specification

CAS No. 821777-32-6
Molecular Formula C13H13F3N2
Molecular Weight 254.25 g/mol
IUPAC Name 4-(1-cyclopropylethylamino)-2-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C13H13F3N2/c1-8(9-2-3-9)18-11-5-4-10(7-17)12(6-11)13(14,15)16/h4-6,8-9,18H,2-3H2,1H3
Standard InChI Key CQWJTHHMEBRYFE-UHFFFAOYSA-N
Canonical SMILES CC(C1CC1)NC2=CC(=C(C=C2)C#N)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 4-[(1-cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile, reflecting its substitution pattern on the benzene ring. The molecular formula is C₁₃H₁₄F₃N₂, with a molecular weight of 273.26 g/mol .

Structural Features

  • Benzonitrile Core: A benzene ring with a nitrile (–C≡N) group at the 1-position.

  • Trifluoromethyl Group: A –CF₃ substituent at the 2-position, enhancing electron-withdrawing effects and metabolic stability .

  • (1-Cyclopropylethyl)amino Group: A secondary amine linked to a cyclopropane ring via an ethyl chain, introducing steric bulk and conformational rigidity .

The cyclopropane ring’s angle strain and the trifluoromethyl group’s electronegativity create unique electronic and steric environments, influencing reactivity and intermolecular interactions .

Synthesis and Manufacturing

Table 1: Key Reaction Conditions for Analogous Benzonitrile Synthesis

StepReactantsCatalyst/SolventTemperature/TimeYieldSource
14-Amino-2-trifluoromethylbenzaldehydeAmmonium bisulfate, acetic acidReflux, 16 h98.9%
2Malononitrile, CS₂K₂CO₃, DMFReflux78%

A plausible pathway involves:

  • Nucleophilic Aromatic Substitution: Introducing the (1-cyclopropylethyl)amino group to 2-trifluoromethyl-4-fluorobenzonitrile under basic conditions .

  • Cyclopropanation: Ethyl vinyl ether could undergo cyclopropanation via the Simmons–Smith reaction, followed by amine functionalization .

Physicochemical Properties

Stability

  • The compound is expected to be stable under ambient conditions but may degrade under strong acidic or basic conditions due to hydrolysis of the nitrile group .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H-NMR signals (δ, ppm):

  • Aromatic protons: 7.6–8.1 (multiplet, 3H, Ar–H)

  • Cyclopropane protons: 1.2–1.5 (multiplet, 4H, cyclopropane–CH₂)

  • Ethylamino protons: 2.8–3.2 (triplet, 2H, –CH₂–NH–) .

¹³C-NMR would reveal signals for the nitrile carbon (~115 ppm), trifluoromethyl carbon (q, ~125 ppm), and cyclopropane carbons (~10–15 ppm) .

Infrared (IR) Spectroscopy

  • C≡N Stretch: ~2230 cm⁻¹

  • N–H Stretch: ~3350 cm⁻¹

  • C–F Stretch: ~1100–1200 cm⁻¹ .

Computational Studies

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-31G(d,p)) predict:

  • HOMO-LUMO Gap: ~4.1 eV, indicating moderate electronic stability .

  • Intramolecular Interactions: N–H···O hydrogen bonding stabilizes the molecular conformation (E(2) = 6.63 kcal/mol) .

Table 2: Key DFT-Derived Geometric Parameters

ParameterCalculated ValueX-Ray Value (Analog)
C–N (nitrile)1.16 Å1.15 Å
C–C (cyclopropane)1.51 Å1.50 Å
N–H···O Distance2.02 Å2.00 Å

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator